molecular formula C16H16ClF3N4 B12265795 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12265795
M. Wt: 356.77 g/mol
InChI Key: KYWDEQVAFJTFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenylmethyl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 3-chlorobenzyl chloride with piperazine to form 1-(3-chlorobenzyl)piperazine. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)piperazine: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)pyrimidine: Another precursor used in the synthesis.

    2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine: A similar compound with a bromine atom instead of chlorine.

Uniqueness

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to the combination of its piperazine and pyrimidine rings, along with the specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16ClF3N4

Molecular Weight

356.77 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16ClF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2

InChI Key

KYWDEQVAFJTFGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.